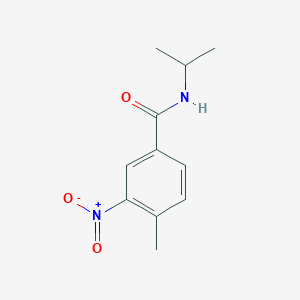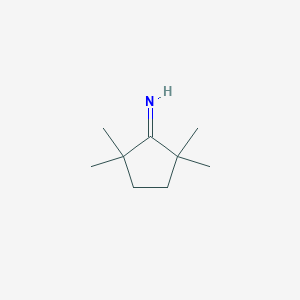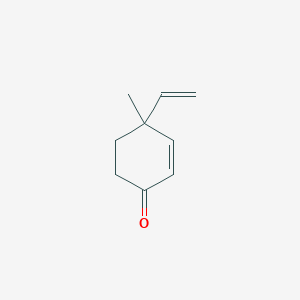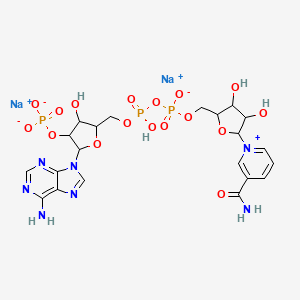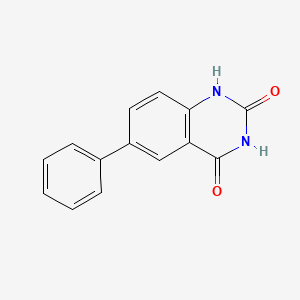
6-Phenylquinazoline-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenylquinazoline-2,4-diol is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a phenyl group at the 6-position and hydroxyl groups at the 2 and 4 positions makes this compound a unique compound with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylquinazoline-2,4-diol can be achieved through various methods. One common approach involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions . Another method includes the use of palladium-catalyzed reactions, which offer high yields and versatility . Additionally, microwave-assisted synthesis has been employed to enhance reaction rates and improve yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Metal-catalyzed reactions and phase-transfer catalysis are commonly employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
6-Phenylquinazoline-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Phenylquinazoline-2,4-diol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in critical biological processes. For example, it has been shown to inhibit sphingosine-1-phosphate receptor 2, which plays a role in cell signaling and inflammation . The presence of hydroxyl groups allows for hydrogen bonding interactions, enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
6-Phenylquinazoline-2,4-diol can be compared with other quinazoline derivatives, such as:
Quinazoline-2,4-dione: Lacks the phenyl group at the 6-position, resulting in different biological activities.
4-Aminoquinazoline: Contains an amino group at the 4-position, leading to distinct chemical properties and applications.
6-Phenylquinazoline: Lacks the hydroxyl groups at the 2 and 4 positions, affecting its reactivity and biological activity.
The unique combination of the phenyl group and hydroxyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H10N2O2 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
6-phenyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C14H10N2O2/c17-13-11-8-10(9-4-2-1-3-5-9)6-7-12(11)15-14(18)16-13/h1-8H,(H2,15,16,17,18) |
InChI Key |
AHBUOYKFVFMQHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B13981339.png)


![Ethyl [4-(diethylamino)phenyl]acetate](/img/structure/B13981348.png)

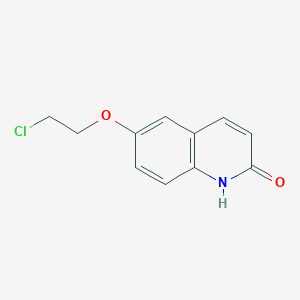
![4,4'-[Oxybis(4,1-phenyleneoxy)]bis[3-(trifluoromethyl)aniline]](/img/structure/B13981361.png)

![Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid](/img/structure/B13981371.png)
